Imiquimod maleate

solubility formulation in vitro assays

Select Imiquimod maleate for its verified DMSO solubility of 71 mg/mL (199.22 mM), which is >20-fold higher than the free base. This property enables concentrated stock solutions for cell-based TLR7 assays while minimizing DMSO cytotoxicity. The maleate salt is validated as a GMP purification intermediate, achieving ≥99% HPLC purity and lot-to-lot consistency. It is the reference material for murine psoriasis models (C57BL/6, 30 mg/day topical) and MC-26 colon cancer models (30 mg/kg), providing reproducible TLR7-selective activation without concomitant TLR8 stimulation.

Molecular Formula C18H20N4O4
Molecular Weight 356.4 g/mol
Cat. No. B8069374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImiquimod maleate
Molecular FormulaC18H20N4O4
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC(C)CN1C=NC2=C1C3=CC=CC=C3N=C2N.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C14H16N4.C4H4O4/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15;5-3(6)1-2-4(7)8/h3-6,8-9H,7H2,1-2H3,(H2,15,17);1-2H,(H,5,6)(H,7,8)/b;2-1-
InChIKeyKYQFLNAOJRNEDV-BTJKTKAUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imiquimod Maleate: Technical Overview and Procurement Baseline for TLR7 Agonist Research


Imiquimod maleate (CAS 896106-16-4, molecular weight 356.38) is the maleate salt form of imiquimod, an imidazoquinoline compound that functions as a toll-like receptor 7 (TLR7) agonist and immune response modifier . As a salt derivative formed from imiquimod free base and maleic acid, it is employed extensively in antiviral and antitumor research, including studies of external genital warts, actinic keratosis, superficial basal cell carcinoma, and COVID-19 . The maleate salt form was originally developed as a novel purification intermediate for the synthesis of high-purity imiquimod, and it now serves as a preferred research-grade material due to its enhanced handling and solubility characteristics compared to the free base [1].

Why Imiquimod Maleate Cannot Be Casually Substituted with Free Base or Other Salt Forms in Research Applications


Imiquimod maleate, imiquimod free base, and imiquimod hydrochloride differ fundamentally in their physicochemical properties, which directly impact experimental reproducibility and in vivo applicability. The maleate salt exhibits a DMSO solubility of 71 mg/mL (199.22 mM) at 25°C, whereas the free base achieves only 3–4 mg/mL under comparable conditions . The hydrochloride salt, while more soluble than the free base at 5 mg/mL in DMSO, still exhibits less than one-tenth the solubility of the maleate salt . These solubility disparities are critical for in vitro assay design, as achieving consistent compound delivery requires formulation strategies that differ markedly between salt forms. Additionally, the maleate salt is specifically validated as a purification intermediate in GMP synthesis routes, ensuring batch-to-batch purity exceeding 99% by HPLC—a specification that may not be consistently met by generic free base or hydrochloride preparations [1]. Substituting between these forms without accounting for molar equivalency, solubility constraints, and purity profiles can introduce significant experimental variability and compromise data reproducibility.

Imiquimod Maleate: Quantitative Comparative Evidence for Scientific Selection


Solubility Advantage of Imiquimod Maleate vs. Free Base and Hydrochloride in DMSO

Imiquimod maleate demonstrates markedly superior solubility in DMSO compared to both the free base and hydrochloride salt forms, enabling higher-concentration stock solutions for in vitro applications. Measured at 25°C, imiquimod maleate achieves a solubility of 71 mg/mL (199.22 mM) in DMSO . In contrast, imiquimod free base achieves only 3 mg/mL (12.48 mM) , while imiquimod hydrochloride reaches 5 mg/mL (18.06 mM) .

solubility formulation in vitro assays

High-Performance Liquid Chromatography (HPLC) Purity of Imiquimod Maleate

Imiquimod maleate is routinely supplied with HPLC-verified purity exceeding 99%, a specification that is consistently achieved through the maleate salt purification process. Commercial batches are certified at 99.86% purity by HPLC . The maleate salt formation step in the synthesis pathway yields product at approximately 90% overall yield and 99% purity by HPLC, establishing this salt as a reliable intermediate for obtaining high-purity material [1].

purity quality control analytical chemistry

TLR7 Agonist Potency of Imiquimod Compared to Resiquimod (R848)

Imiquimod (R837) is a selective TLR7 agonist, while its structural analog resiquimod (R848) is a dual TLR7/8 agonist with higher potency. In HEK293 reporter assays, imiquimod activates human TLR7 with an EC50 of approximately 1.5–2.1 μM [1]. Resiquimod demonstrates greater potency, with maximal TLR7 activation achieved at lower concentrations [2]. Notably, in an in vivo antitumor study combining TLR agonists with poly(I:C), the combination poly(I:C)+R848 demonstrated superior efficacy compared to poly(I:C)+R837 in polarizing macrophages toward M1-like antitumor effectors and in preventing tumor growth in murine lung cancer and fibrosarcoma models [2].

TLR7 potency immune modulation

Formulation and Stability Considerations for Imiquimod Maleate in Research Applications

Imiquimod maleate exhibits defined storage and formulation parameters that are critical for maintaining compound integrity. The maleate salt is recommended for storage at -20°C as powder (stable for up to 3 years) or at -80°C when in solvent (stable for 1 year) . In contrast, imiquimod-containing pharmaceutical formulations are known to be sensitive to pH, temperature, and light exposure, with stability dependent on careful excipient selection [1]. The maleate salt was specifically developed as a purification intermediate that enables isolation of high-purity imiquimod, and its crystalline form provides consistent handling properties [2].

stability formulation storage

Optimal Application Scenarios for Imiquimod Maleate Based on Quantitative Differentiation Evidence


In Vitro Assays Requiring High-Concentration TLR7 Agonist Stock Solutions

Investigators performing cell-based TLR7 activation assays, such as HEK293-TLR7 reporter cell lines or primary macrophage stimulation experiments, should select imiquimod maleate to prepare concentrated DMSO stock solutions. With a solubility of 71 mg/mL (199.22 mM) , the maleate salt enables stock concentrations more than 20-fold higher than the free base, minimizing the volume of DMSO introduced into culture media and thereby reducing solvent-associated cytotoxicity artifacts. This is particularly critical for dose-response studies requiring high final compound concentrations while maintaining DMSO levels below 0.1% v/v.

Psoriasis and Skin Inflammation Murine Model Induction

Imiquimod maleate is the standard agent for inducing psoriasis-like skin lesions in mice via topical application. In the widely used C57BL/6 mouse model, daily topical application of imiquimod maleate (typically 30 mg/mouse applied for 7 consecutive days) reliably increases CD45-positive immune cell infiltration and elevates pro-inflammatory cytokines including IL-6, CXCL-1, TNF-α, IL-23p19, and IL-17A . The consistent potency and formulation characteristics of the maleate salt contribute to the reproducibility of this model across different laboratories, making it a preferred material for preclinical studies of psoriatic disease mechanisms and therapeutic interventions.

Antiviral and Antitumor Research Requiring Selective TLR7 Activation

For studies where selective activation of TLR7—without concomitant TLR8 stimulation—is essential, imiquimod maleate is the appropriate choice over dual TLR7/8 agonists such as resiquimod (R848) . The selectivity of imiquimod for TLR7 has been validated in human and murine systems, and its antitumor efficacy has been demonstrated in the MC-26 murine colon cancer model at 30 mg/kg dosing every three days, as well as in guinea pig models of genital HSV-2 infection at 5 mg/kg intravaginal administration [1][2]. This specificity profile is critical for mechanistic studies dissecting the distinct contributions of TLR7 versus TLR8 signaling pathways in immune responses.

GMP Synthesis and High-Purity Reference Standard Procurement

The maleate salt form of imiquimod is validated as a key purification intermediate in the synthesis of pharmaceutical-grade imiquimod, achieving approximately 90% yield and 99% purity by HPLC [3]. For analytical laboratories, quality control departments, and contract research organizations requiring high-purity reference standards for method validation or impurity profiling, imiquimod maleate certified at ≥99.86% purity provides a reliable benchmark . The well-characterized crystalline maleate salt offers advantages in handling, weighing accuracy, and long-term storage stability compared to alternative forms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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